

A Comparative Efficacy Analysis of VHL-Recruiting PROTACs: A Guide for Researchers

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Compound of Interest		
Compound Name:	Homo-PROTAC pVHL30 degrader 1	
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In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Among the E3 ligases hijacked by PROTACs, the von Hippel-Lindau (VHL) E3 ligase is a popular choice due to its broad tissue expression and the availability of high-affinity ligands. This guide provides a comparative overview of the efficacy of CM11, a unique VHL homo-PROTAC, and other well-characterized VHL-based PROTACs, offering a resource for researchers in drug discovery and chemical biology.

Quantitative Efficacy of VHL PROTACs

The efficacy of PROTACs is typically quantified by their ability to induce the degradation of a target protein, measured as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct head-to-head comparisons in the same experimental systems are limited in publicly available literature, this section compiles key efficacy data for CM11 and other notable VHL-recruiting PROTACs from various studies.



PROTAC	Target Protein	E3 Ligase	DC50	Dmax	Cell Line(s)	Referenc e(s)
CM11	pVHL30 (self- degradatio n)	VHL	< 100 nM	Not Reported	HeLa	[1][2]
MZ1	BRD4	VHL	8 nM	>95%	H661	[3][4]
23 nM	>95%	H838	[3][4]			
ARV-110	Androgen Receptor (AR)	VHL	~1 nM	>90%	Various Prostate Cancer Cell Lines	[5][6][7]

Note: The presented DC50 and Dmax values are highly dependent on the specific experimental conditions, including cell line, treatment duration, and assay methodology. Therefore, direct comparison of absolute values across different studies should be approached with caution.

Mechanism of Action: A Tale of Two Strategies

VHL-based PROTACs operate by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target.

Heterobifunctional PROTACs (e.g., MZ1, ARV-110)

Standard VHL PROTACs are heterobifunctional molecules composed of a ligand for the protein of interest (POI), a VHL ligand, and a linker. These molecules bring the POI into proximity with the VHL E3 ligase, facilitating the transfer of ubiquitin to the POI.

Homo-PROTACs (e.g., CM11)

CM11 represents a distinct class of PROTACs known as "homo-PROTACs." It is composed of two VHL ligands joined by a linker.[1][6][8][9] This design induces the dimerization of the VHL

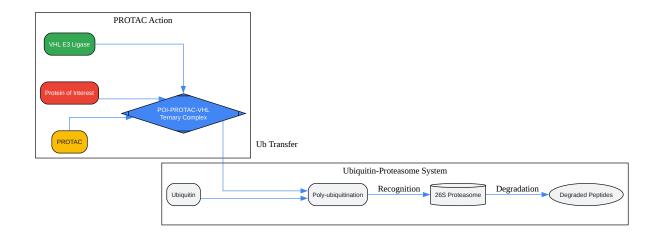


protein, leading to its own ubiquitination and degradation.[8][9] This "self-degradation" mechanism makes CM11 a valuable tool for studying the biology of the VHL E3 ligase itself.

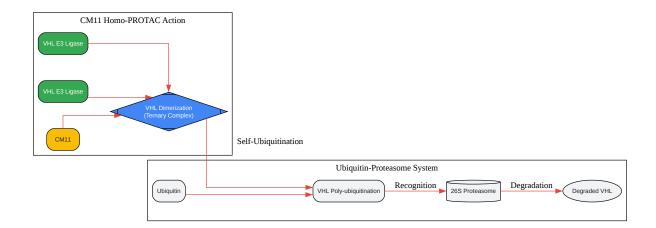
Visualizing the Pathways and Processes

To facilitate a deeper understanding of the underlying biology and experimental procedures, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

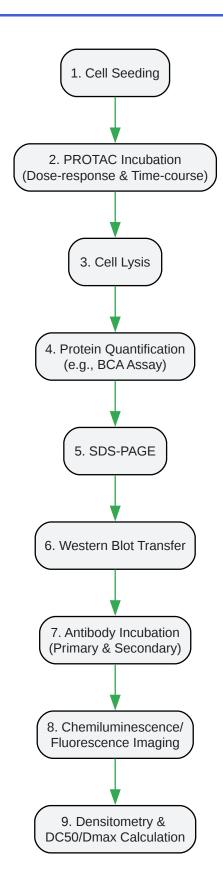












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